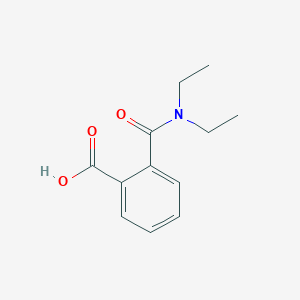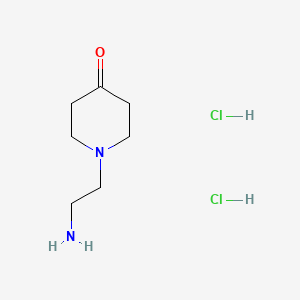![molecular formula C13H19ClN2O B13914531 1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine CAS No. 1240572-62-6](/img/structure/B13914531.png)
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)-2-methylpiperazine with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of other piperazine derivatives and heterocyclic compounds.
Biology: It has been investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior. Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine can be compared with other similar piperazine derivatives, such as:
1-[2-(2-Chlorophenoxy)ethyl]-2-methylpiperazine: This compound has a similar structure but with a chlorine atom in a different position on the phenoxy ring. It may exhibit different biological activities and chemical reactivity.
1-[2-(4-Chlorophenoxy)ethyl]-2-methylpiperazine: Another structural isomer with the chlorine atom in the para position. This compound may have distinct pharmacological properties compared to the meta-substituted derivative.
1-[2-(3-Bromophenoxy)ethyl]-2-methylpiperazine: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Propiedades
Número CAS |
1240572-62-6 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
1-[2-(3-chlorophenoxy)ethyl]-2-methylpiperazine |
InChI |
InChI=1S/C13H19ClN2O/c1-11-10-15-5-6-16(11)7-8-17-13-4-2-3-12(14)9-13/h2-4,9,11,15H,5-8,10H2,1H3 |
Clave InChI |
ASYKNPPOSOYIDX-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1CCOC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)

![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)





![dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B13914502.png)


![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)

